Cas no 645-08-9 (Isovanillic acid)

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a phenolic derivative of benzoic acid, widely utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include its role as a precursor in the production of fine chemicals, flavors, and fragrances due to its stable aromatic structure and functional groups. The compound exhibits moderate solubility in polar solvents, facilitating its use in various reaction conditions. Its hydroxyl and methoxy substituents enable selective modifications, making it valuable for developing bioactive compounds. Isovanillic acid is also studied for its potential antioxidant properties. High-purity grades ensure consistency in research and industrial applications.
Isovanillic acid structure
Isovanillic acid structure
Product Name:Isovanillic acid
CAS No:645-08-9
MF:C8H8O4
MW:168.146722793579
MDL:MFCD00002507
CID:39400
PubChem ID:12575
Update Time:2025-06-07

Isovanillic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-4-methoxybenzoic acid
    • Isovanillic Acid
    • 3-hydroxy-4-methoxybenzoate
    • 3-hydroxy-4-methoxy-benzoic acid
    • 3-Hydroxyanisic acid
    • 3-Hydroxy-p-anisic acid
    • 4-methoxy-protocatechuic acid
    • Acide isovanillique
    • EINECS 211-430-5
    • isovanilinic acid
    • p-Anisic acid,3-hydroxy
    • Benzoic acid, 3-hydroxy-4-methoxy-
    • p-Anisic acid, 3-hydroxy-
    • A8D1DUX2PR
    • LBKFGYZQBSGRHY-UHFFFAOYSA-N
    • 3-Hydroxy-4-methoxybenzoicacid
    • 5-Carboxyguaiacol
    • 3-Hydroxy-4-Methoxy Benzoic Acid
    • PubChem19741
    • Isovanillic acid, 97%
    • Isovanillic acid
    • MDL: MFCD00002507
    • Inchi: 1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11)
    • InChI Key: LBKFGYZQBSGRHY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C(=O)O)=CC=1O
    • BRN: 2208365

Computed Properties

  • Exact Mass: 168.04200
  • Monoisotopic Mass: 168.042259
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -1
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.8
  • Molecular Weight: 168.15

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3037 (rough estimate)
  • Melting Point: 250-253 °C (lit.)
  • Boiling Point: 344.3°C at 760 mmHg
  • Flash Point: STABILITY
  • Refractive Index: 1.5090 (estimate)
  • PSA: 66.76000
  • LogP: 1.09900
  • FEMA: 3186
  • Solubility: Not determined

Isovanillic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • RTECS:BZ4850000
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

Isovanillic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Isovanillic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
079455-1g
3-Hydroxy-4-methoxybenzoic acid
645-08-9 95%
1g
£10.00 2022-03-01
Fluorochem
079455-10g
3-Hydroxy-4-methoxybenzoic acid
645-08-9 95%
10g
£10.00 2022-03-01
Fluorochem
079455-25g
3-Hydroxy-4-methoxybenzoic acid
645-08-9 95%
25g
£19.00 2022-03-01
Fluorochem
079455-100g
3-Hydroxy-4-methoxybenzoic acid
645-08-9 95%
100g
£73.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I113428-25g
Isovanillic acid
645-08-9 97%
25g
¥154.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I113428-5g
Isovanillic acid
645-08-9 97%
5g
¥60.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I113428-100g
Isovanillic acid
645-08-9 97%
100g
¥543.90 2023-09-02
S e l l e c k ZHONG GUO
S5162-25mg
Isovanillic acid
645-08-9 99.32%
25mg
¥794.94 2023-09-15
Alichem
A014003091-250mg
3-Hydroxy-4-methoxybenzoic acid
645-08-9 97%
250mg
$489.60 2023-09-01
Alichem
A014003091-500mg
3-Hydroxy-4-methoxybenzoic acid
645-08-9 97%
500mg
$798.70 2023-09-01

Isovanillic acid Production Method

Production Method 1

Reaction Conditions
1.1R:MgCl2, R:KCl, C:9026-44-2, C:9013-02-9, C:61-19-8, C:9012-25-3, C:9012-52-6, C:29908-03-0, S:H2O, 20 h, 37°C, pH 7.5
1.2R:HClO4
Reference
Catalytic Alkylation Using a Cyclic S-Adenosylmethionine Regeneration System
By Mordhorst, Silja et al, Angewandte Chemie, 2017, 56(14), 4037-4041

Isovanillic acid Raw materials

Isovanillic acid Preparation Products

Isovanillic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:645-08-9)Isovanillic acid
Order Number:A834792
Stock Status:in Stock
Quantity:20mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:31
Price ($):176.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:645-08-9)Isovanillic acid
Order Number:LE1265;LE2467958;LE13560
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:40
Price ($):discuss personally
Email:18501500038@163.com

Isovanillic acid Related Literature

Additional information on Isovanillic acid

Isovanillic Acid (CAS No. 645-08-9): A Comprehensive Overview

Isovanillic acid (CAS No. 645-08-9) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse applications and potential therapeutic properties. This compound, also known as 3-hydroxy-4-methoxybenzoic acid, is a derivative of vanillic acid and is found in various plant sources, including Ligusticum chuanxiong and Artemisia annua. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding Isovanillic acid.

Chemical Structure and Properties

Isovanillic acid is a phenolic compound with the molecular formula C9H10O4. Its structure consists of a benzene ring substituted with a hydroxyl group at the 3-position and a methoxy group at the 4-position, along with a carboxylic acid group. This unique arrangement of functional groups imparts several important properties to the compound. For instance, the presence of the hydroxyl and methoxy groups contributes to its antioxidant and anti-inflammatory activities, while the carboxylic acid group enhances its solubility in polar solvents.

The physical properties of Isovanillic acid include a melting point of approximately 190-192°C and a solubility in water of about 1 g/100 mL at room temperature. It is also soluble in ethanol and other organic solvents. These properties make it suitable for various applications in pharmaceuticals, cosmetics, and food additives.

Synthesis Methods

The synthesis of Isovanillic acid can be achieved through several routes, including natural extraction and chemical synthesis. Natural extraction involves isolating the compound from plant sources using techniques such as solvent extraction and column chromatography. This method is environmentally friendly but can be less efficient due to the low concentration of Isovanillic acid in plant materials.

Chemical synthesis methods offer a more controlled and scalable approach. One common method involves the esterification of vanillin followed by hydrolysis to form Isovanillic acid. Another approach involves the oxidation of 3-hydroxy-4-methoxybenzyl alcohol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. These synthetic routes have been optimized to improve yield and purity, making them suitable for industrial production.

Biological Activities and Therapeutic Potential

Isovanillic acid has been extensively studied for its biological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties. Recent research has highlighted its potential in various therapeutic applications:

  • Antioxidant Activity: Studies have shown that Isovanillic acid exhibits strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity makes it a promising candidate for preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
  • Anti-Inflammatory Effects: Research has demonstrated that Isovanillic acid can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property suggests its potential use in treating inflammatory diseases like arthritis and inflammatory bowel disease.
  • Neuroprotective Properties: strong>: Several studies have explored the neuroprotective effects of < strong >Isovanillic acid< / strong > on neuronal cells. It has been shown to protect against neurotoxicity induced by oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
  • < strong >Cancer Prevention: strong>: Emerging evidence suggests that< strong >Isovanillic acid< / strong > may have anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Its ability to modulate signaling pathways involved in cancer progression makes it an interesting target for further investigation in cancer therapy.
< p >< strong >Recent Research Developments strong > p > < p >The field of research surrounding< strong >Isovanillic acid< / strong > continues to evolve with new findings that expand our understanding of its mechanisms of action and potential applications. For instance, a recent study published in the Journal of Medicinal Chemistry investigated the role of< strong >Isovanillic acid< / strong > in modulating gut microbiota composition, which has implications for metabolic health and immune function. p > < p >Another notable study conducted at the University of California explored the synergistic effects of combining< strong >Isovanillic acid< / strong > with other natural compounds to enhance their therapeutic efficacy. The results showed that this combination could significantly improve anti-inflammatory responses compared to individual treatments alone. p > < p >< strong >Conclusion strong > p > < p >< strong >Isovanillic acid (CAS No. 645-08-9) strong > is a multifaceted compound with a wide range of biological activities that hold promise for various therapeutic applications. Its unique chemical structure endows it with antioxidant, anti-inflammatory, neuroprotective, and potentially anticancer properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in medicine.< / p > article > response >
Recommended suppliers
Amadis Chemical Company Limited
(CAS:645-08-9)Isovanillic acid
A834792
Purity:99%
Quantity:20mg
Price ($):176.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:645-08-9)Isovanillic acid
LE1265;LE2467958;LE13560
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email